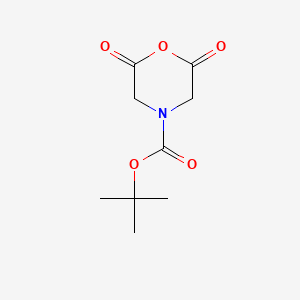

Tert-butyl 2,6-dioxomorpholine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,6-dioxomorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-9(2,3)15-8(13)10-4-6(11)14-7(12)5-10/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOCWDLRABXTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)OC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401225059 | |

| Record name | 1,1-Dimethylethyl 2,6-dioxo-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56074-21-6 | |

| Record name | 1,1-Dimethylethyl 2,6-dioxo-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56074-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2,6-dioxo-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Tert Butyl 2,6 Dioxomorpholine 4 Carboxylate

Reactions Involving the Morpholine (B109124) Nitrogen Atom

Deprotection of the tert-Butyl Carbamate (B1207046) Group

The removal of the tert-butoxycarbonyl (Boc) group is a fundamental and extensively studied transformation in organic synthesis, and its application to tert-butyl 2,6-dioxomorpholine-4-carboxylate is no exception. This deprotection is most commonly achieved under acidic conditions, which selectively cleave the carbamate linkage to liberate the secondary amine of the morpholine ring. fishersci.co.uk

The generally accepted mechanism for acid-catalyzed Boc deprotection involves the initial protonation of the carbonyl oxygen of the carbamate. commonorganicchemistry.comtotal-synthesis.com This is followed by the fragmentation of the protonated intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. commonorganicchemistry.comtotal-synthesis.com The tert-butyl cation can subsequently be quenched by a nucleophilic species, deprotonate to form isobutylene (B52900) gas, or potentially participate in side reactions such as alkylating other nucleophilic sites on the substrate. acsgcipr.orgstackexchange.com

A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in organic solvents like dichloromethane (B109758) (DCM) or dioxane being the most traditional. nih.govresearchgate.net However, a range of other conditions have been developed to accommodate sensitive substrates or to improve the greenness of the process. These include the use of aqueous phosphoric acid, which offers an environmentally benign alternative, and various Lewis acids such as zinc bromide (ZnBr₂). fishersci.co.ukmdpi.comresearchgate.netorganic-chemistry.org Milder, selective deprotection can also be achieved using reagents like oxalyl chloride in methanol, which has been shown to be effective for structurally diverse N-Boc amines, including those with other acid-labile groups. nih.govrsc.orgrsc.org

The choice of acid and solvent system can significantly influence the reaction rate and selectivity. For instance, while strong acids like TFA are highly effective, they may not be suitable for molecules containing other acid-sensitive functional groups. acsgcipr.org In such cases, milder Lewis acids or alternative reagent systems provide valuable options. researchgate.net

Table 1: Common Reagents for Deprotection of tert-Butyl Carbamate Group

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | DCM or neat, room temp | Highly effective, but harsh; can cleave other acid-sensitive groups. nih.gov |

| Hydrochloric acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | A common and strong acid choice. nih.gov |

| Phosphoric acid (H₃PO₄) | Aqueous solution | Milder, environmentally benign option. organic-chemistry.org |

| Zinc bromide (ZnBr₂) | DCM | Lewis acid catalyst, can offer chemoselectivity. researchgate.net |

| Oxalyl chloride/Methanol | Room temperature | Mild conditions, tolerant of many functional groups. rsc.orgrsc.org |

| Montmorillonite K10 clay | Dichloromethane | Heterogeneous catalyst, can be selective for aromatic N-Boc groups. scispace.com |

Functionalization of the Morpholine Nitrogen

Following the successful deprotection of the Boc group, the resulting 2,6-dioxomorpholine exposes a secondary amine (NH) group. This nitrogen atom is a nucleophilic center and serves as a key handle for further molecular elaboration through various functionalization reactions. The most common of these are N-alkylation and N-acylation, which allow for the introduction of a wide array of substituents, thereby diversifying the molecular structure for various applications.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. Traditional methods often employ alkyl halides in the presence of a base. nih.gov More modern and atom-economical approaches utilize alcohols as alkylating agents, a reaction that can be facilitated by transition metal catalysts. nih.gov For instance, the N-alkylation of morpholine with alcohols has been successfully demonstrated using a CuO–NiO/γ–Al₂O₃ catalyst in the gas-solid phase. researchgate.net Such methods are considered greener as the only byproduct is water. nih.gov

N-Acylation: This reaction introduces an acyl group to the nitrogen atom, forming an amide linkage. This is typically achieved by reacting the deprotected morpholine with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

The regioselectivity of these reactions is generally high, with the functionalization occurring specifically at the nitrogen atom due to its pronounced nucleophilicity compared to the other atoms within the 2,6-dioxomorpholine ring. The specific conditions, such as the choice of solvent, base, and temperature, can be optimized to achieve high yields and purity of the N-functionalized products.

Table 2: Representative Functionalization Reactions of the Morpholine Nitrogen

| Reaction Type | Reagent Class | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halides, Alcohols | N-Alkyl-2,6-dioxomorpholine |

| N-Acylation | Acyl Chlorides, Anhydrides | N-Acyl-2,6-dioxomorpholine |

| Buchwald-Hartwig Amination | Aryl Halides/Triflates | N-Aryl-2,6-dioxomorpholine |

Ring-Opening and Ring-Closing Reactions of the Dioxomorpholine Core

The morpholine-2,6-dione ring system, being a cyclic di-ester (a depsipeptide building block), is susceptible to nucleophilic attack, which can lead to ring-opening reactions. nih.gov These reactions cleave the ester bonds within the ring, providing access to linear peptide-like structures. The susceptibility of the ring to opening depends on the nature of the nucleophile and the reaction conditions.

Common nucleophiles that can induce ring-opening include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). These reactions are often catalyzed by acids or bases. For instance, hydrolysis would yield a dicarboxylic acid derivative, while aminolysis would result in the formation of amides. The stability of the N-Boc group under certain ring-opening conditions can be a critical factor in the synthetic strategy. For example, basic conditions might be preferred to preserve the acid-labile Boc group while opening the ring.

Conversely, ring-closing reactions are fundamental to the synthesis of the dioxomorpholine core itself. Cyclization strategies often involve the intramolecular condensation of a suitably functionalized linear precursor. For example, a molecule containing both a carboxylic acid and a protected α-hydroxy acid or α-amino acid functionality can be induced to cyclize, forming the six-membered ring. The efficiency of such ring-closing reactions is governed by several factors, including the length of the linear precursor, the nature of the activating groups, and the reaction conditions, as described by Baldwin's rules for ring closure. libretexts.orgnih.gov

The photocatalytic oxidative ring-opening of certain morpholine derivatives has also been explored, representing a modern approach to cleaving C-C bonds within the ring structure under mild conditions. google.com While this has been demonstrated on N-aryl morpholines, the principles could potentially be adapted to the dioxomorpholine system.

Investigations into Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides quantitative insights into the rates and mechanisms of chemical transformations involving this compound. A significant area of kinetic investigation for related compounds is the acid-catalyzed deprotection of the N-Boc group. Research has shown that the rate of this reaction can exhibit a complex dependence on the acid concentration. For example, studies on other Boc-protected amines have found that the reaction rate can have a second-order dependence on the concentration of HCl. acs.orgacs.orgnih.gov This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, likely facilitating the separation of the ion-pair formed after initial protonation. acs.orgnih.gov

In contrast, deprotection with an acid like trifluoroacetic acid (TFA) can show an inverse kinetic dependence on the concentration of the conjugate base (trifluoroacetate), indicating a different, more complex mechanistic pathway. acs.orgacs.orgnih.gov Computational modeling and statistical analysis have been used to support a mechanism involving an initial, slow, concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. researchgate.net

Thermodynamic considerations are also crucial, particularly for ring-opening and ring-closing reactions. The stability of the six-membered dioxomorpholine ring relative to its linear precursors will determine the equilibrium position of these reactions. The inherent ring strain and the thermodynamic favorability of the products will influence whether a ring-closing reaction is spontaneous or requires significant energy input. Computational studies, such as density functional theory (DFT) calculations, can be employed to model the geometries and energies of reactants, transition states, and products. mdpi.comnih.gov This allows for the prediction of reaction pathways and the relative stability of different isomers and conformations, providing a deeper understanding of the thermodynamics governing these transformations.

Catalysis in Transformations of this compound

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of reactions involving this compound. Both homogeneous and heterogeneous catalysts are employed across its various transformations.

Deprotection: In the context of Boc deprotection, catalysis is central. While stoichiometric amounts of strong acids are traditionally used, catalytic approaches are increasingly favored. Lewis acids like ZnBr₂ or CeCl₃·7H₂O can catalytically cleave the Boc group, often with improved chemoselectivity compared to strong Brønsted acids. researchgate.netorganic-chemistry.orgacs.org Heterogeneous solid acid catalysts, such as Montmorillonite K10 clay or zeolites like H-BEA, offer significant advantages, including ease of separation, potential for reuse, and suitability for continuous flow processes. scispace.comresearchgate.net These solid acids can lower the required reaction temperature and facilitate product purification. researchgate.net Dawson heteropolyacids have also been reported as efficient, recoverable, and reusable catalysts for N-Boc deprotection. scispace.com

Functionalization: The subsequent functionalization of the morpholine nitrogen often relies on catalysis. As mentioned, transition metal catalysts based on iridium, ruthenium, or copper are instrumental in the N-alkylation of amines with alcohols, a green alternative to using alkyl halides. nih.gov For the formation of N-aryl bonds, palladium-catalyzed Buchwald-Hartwig amination is a powerful and general method.

Ring-Opening Polymerization: The dioxomorpholine core is a monomer for ring-opening polymerization to produce polydepsipeptides. nih.gov This process is typically catalyzed by organometallic compounds. While catalysts commonly used for lactide polymerization have been explored, the reactivity of morpholine-2,5-dione (B184730) derivatives can be distinct. For instance, tin(II) octanoate (B1194180) has been shown to produce only low molecular weight oligomers from certain substituted morpholine-2,5-diones. rsc.org

Table 3: Catalysts in Transformations

| Transformation | Catalyst Type | Example(s) | Key Advantage(s) |

|---|---|---|---|

| Boc Deprotection | Lewis Acid | ZnBr₂, CeCl₃·7H₂O | Mild conditions, chemoselectivity. researchgate.netorganic-chemistry.org |

| Heterogeneous Acid | Montmorillonite K10, H-BEA Zeolite | Recoverable, reusable, suitable for flow chemistry. scispace.comresearchgate.net | |

| Heteropolyacid | Dawson heteropolyacid | Green, reusable catalyst. scispace.com | |

| N-Alkylation | Transition Metal | CuO–NiO/γ–Al₂O₃, Iridium complexes | High atom economy (uses alcohols), green chemistry. nih.govresearchgate.net |

| Ring-Opening Polymerization | Organometallic | Sn(II) octanoate | Initiates polymerization of the cyclic ester. rsc.org |

Applications As a Synthetic Building Block and Scaffold

Synthesis of Complex Heterocyclic Architectures

The morpholine-2,6-dione scaffold inherent in tert-butyl 2,6-dioxomorpholine-4-carboxylate serves as a potential precursor for a variety of more complex heterocyclic systems. The presence of two carbonyl groups and a protected nitrogen atom offers opportunities for selective chemical transformations. Ring-opening reactions, for instance, could provide access to linear peptide-like structures with defined stereochemistry if a chiral starting material is used. Subsequent cyclization strategies could then be employed to form larger heterocyclic rings or polycyclic structures.

Although specific examples utilizing this compound are not readily found, the general reactivity of cyclic imides and anhydrides suggests that this compound could undergo nucleophilic attack at the carbonyl positions. This could lead to the introduction of diverse substituents and the formation of new ring systems. For example, reaction with bifunctional nucleophiles could pave the way for the synthesis of fused or spirocyclic heterocyclic architectures, which are of significant interest in drug discovery.

Derivatization for Scaffold Diversification

The derivatization of the this compound scaffold can be envisioned at several positions to generate a library of compounds for various applications. The methylene (B1212753) carbons (C3 and C5) of the morpholine (B109124) ring are potential sites for functionalization. Enolate formation followed by reaction with electrophiles could introduce a wide array of substituents, thereby modifying the steric and electronic properties of the molecule.

Furthermore, the Boc-protecting group on the nitrogen atom can be readily removed under acidic conditions, liberating the secondary amine. This free amine can then be subjected to a multitude of reactions, including acylation, alkylation, arylation, and sulfonylation, to introduce diverse functional groups. This N-derivatization is a common strategy in medicinal chemistry for tuning the pharmacological properties of a lead compound.

The following table illustrates potential derivatization strategies for the core scaffold:

| Position of Derivatization | Potential Reactions | Resulting Functional Groups |

| C3 and C5 Positions | Enolate alkylation, aldol (B89426) condensation | Alkyl, aryl, hydroxyl groups |

| Nitrogen Atom (after deprotection) | Acylation, Sulfonylation, Reductive amination | Amides, sulfonamides, substituted amines |

| Carbonyl Groups | Reduction, Grignard reaction | Hydroxyls, tertiary alcohols |

Use in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are powerful tools in modern synthetic chemistry. The structure of this compound, particularly after deprotection of the nitrogen, suggests its potential utility in such reactions. For instance, the liberated secondary amine could participate as the amine component in Ugi or Passerini reactions, leading to the rapid assembly of complex, peptide-like molecules.

Cascade reactions, which involve a series of intramolecular transformations, could also be designed starting from derivatives of this compound. A strategically introduced functional group could initiate a cascade of ring-forming or ring-rearrangement reactions, enabling the efficient construction of intricate polycyclic systems from a relatively simple starting material. However, specific documented instances of this compound's use in MCRs or cascade processes are not prevalent in the reviewed literature.

Intermediate in the Synthesis of Advanced Organic Compounds

Given its structure, this compound can be considered a constrained, non-natural amino acid analogue. The morpholine-2,6-dione core imposes conformational rigidity, which is a desirable feature in the design of peptidomimetics and other bioactive molecules. After suitable modification, this scaffold could be incorporated into peptides to induce specific secondary structures or to serve as a metabolically stable replacement for natural amino acid residues.

While the direct application of this compound as a documented intermediate in the synthesis of specific, named advanced organic compounds is not widely reported, its potential is evident. The synthesis of substituted morpholines is of significant interest in medicinal chemistry, as the morpholine ring is a common motif in many approved drugs. The versatility of the this compound scaffold makes it a promising, albeit currently underutilized, starting material for the synthesis of novel pharmaceutical intermediates and other advanced organic compounds.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Tert-butyl 2,6-dioxomorpholine-4-carboxylate, both ¹H and ¹³C NMR spectroscopy are critical for confirming its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group will produce a sharp, intense singlet, typically in the upfield region around 1.5 ppm, integrating to nine protons. The methylene (B1212753) protons of the morpholine (B109124) ring are diastereotopic due to the presence of the stereogenic centers at the 2 and 6 positions. Consequently, they are expected to appear as a complex multiplet or as distinct sets of signals. The protons adjacent to the nitrogen atom (at C3 and C5) would be deshielded and are predicted to resonate at approximately 3.5-4.0 ppm. The protons adjacent to the carbonyl groups (at C2 and C6) would be further deshielded, with expected chemical shifts in the range of 4.0-4.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group is expected around 80-85 ppm, while the methyl carbons of this group will give a strong signal at approximately 28 ppm. The methylene carbons of the morpholine ring are anticipated to appear in the range of 40-70 ppm. The carbonyl carbons of the dioxomorpholine ring are the most deshielded and will have characteristic chemical shifts in the downfield region, typically between 165 and 175 ppm. The carbonyl carbon of the tert-butoxycarbonyl (Boc) group is also expected in the range of 150-155 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments can be utilized to determine the spatial proximity of protons, which can help in establishing the relative stereochemistry of the substituents on the morpholine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.5 (s, 9H) | ~28 |

| -C(CH₃)₃ | - | ~82 |

| Morpholine CH₂ (adjacent to N) | ~3.5-4.0 (m, 4H) | ~45-55 |

| Morpholine CH₂ (adjacent to C=O) | ~4.0-4.5 (m, 4H) | ~60-70 |

| Boc C=O | - | ~153 |

| Ring C=O | - | ~170 |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl groups. The two imide carbonyl groups will likely exhibit two distinct stretching vibrations, typically observed in the region of 1700-1800 cm⁻¹. The carbonyl group of the tert-butoxycarbonyl protecting group will also show a strong absorption, usually around 1690-1720 cm⁻¹. The C-N stretching vibrations of the morpholine ring are expected in the 1200-1350 cm⁻¹ region. The C-O stretching of the ether linkage in the morpholine ring will likely appear in the 1000-1150 cm⁻¹ range. The characteristic absorptions of the tert-butyl group, including C-H stretching and bending vibrations, will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the cyclic imide carbonyl groups, which may be weak in the IR spectrum, can be strong in the Raman spectrum. The vibrations of the morpholine ring skeleton are also expected to be Raman active.

Table 2: Predicted IR and Raman Active Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Imide C=O stretch | ~1700-1800 (strong, two bands) | ~1700-1800 (strong) |

| Boc C=O stretch | ~1690-1720 (strong) | ~1690-1720 (moderate) |

| C-N stretch | ~1200-1350 (moderate) | ~1200-1350 (weak) |

| C-O-C stretch | ~1000-1150 (strong) | ~1000-1150 (weak) |

| C-H stretch (tert-butyl) | ~2850-3000 (strong) | ~2850-3000 (strong) |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental composition. The most common fragmentation pathway for N-Boc protected amines involves the loss of the tert-butyl group as isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). Therefore, prominent peaks corresponding to [M-56]+ and [M-100]+ are expected in the mass spectrum. Further fragmentation of the morpholine-2,6-dione ring would lead to characteristic smaller fragments, providing additional structural confirmation.

Table 3: Predicted Key Mass Spectrometry Fragments

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | Calculated for C₉H₁₄NO₅ | Protonated molecular ion |

| [M-C₄H₈]⁺ | [M-56]⁺ | Loss of isobutylene |

| [M-Boc]⁺ | [M-100]⁺ | Loss of the tert-butoxycarbonyl group |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous determination of its solid-state conformation. It would confirm the chair or boat conformation of the morpholine ring and the relative orientation of the substituents. Furthermore, if the compound is chiral and has been resolved into its enantiomers, X-ray crystallography can be used to determine the absolute configuration of the stereogenic centers by employing anomalous dispersion techniques. rigaku.com This is of paramount importance in pharmaceutical and biological applications where stereochemistry plays a critical role in molecular recognition and activity.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Conformational Analysis and Molecular Geometry

A comprehensive conformational analysis of Tert-butyl 2,6-dioxomorpholine-4-carboxylate would involve the systematic exploration of its potential energy surface to identify stable conformers. This is crucial as the three-dimensional shape of a molecule dictates its physical and biological properties. Quantum chemical methods, such as ab initio and semi-empirical calculations, would be employed to determine the optimized geometries, bond lengths, and bond angles of the various possible conformations. While general principles of organic chemistry allow for predictions about the likely puckering of the morpholine-2,6-dione ring and the orientation of the bulky tert-butoxycarbonyl group, specific computational data is needed for a precise description.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT studies could elucidate the pathways of its synthesis or degradation. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine reaction kinetics and thermodynamics. Such studies are instrumental in optimizing reaction conditions and predicting potential byproducts. While DFT has been applied to reactions of other tert-butyl esters and heterocyclic compounds, the specific application to the reaction mechanisms involving this compound is not documented.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are capable of predicting various spectroscopic parameters, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions can be a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound. A detailed computational study would allow for the assignment of spectral peaks to specific atoms or molecular vibrations in this compound, but such specific predictive data is not currently available.

Computational Modeling of Stereoselectivity and Diastereomeric Ratio Prediction

For reactions involving chiral centers, computational modeling can be used to predict the stereochemical outcome. If this compound were to be involved in stereoselective reactions, computational models could be built to predict the diastereomeric or enantiomeric ratios of the products. This is achieved by calculating the energies of the transition states leading to the different stereoisomers. Such predictive power is highly valuable in asymmetric synthesis, guiding the design of experiments to achieve desired stereochemical control.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways to 2,6-Dioxomorpholine-4-carboxylate Derivatives

The synthesis of 2,6-dioxomorpholines (DKMs), the core structure of Tert-butyl 2,6-dioxomorpholine-4-carboxylate, has been approached through various methodologies, with ongoing research focused on improving efficiency and molecular diversity. nih.govacs.org Current strategies can be broadly categorized into solution-phase and solid-phase syntheses.

Solution-phase methods often involve the cyclization of linear precursors. A common approach is the intramolecular cyclization of N-(α-haloacetyl) α-hydroxy acid amides. Another significant route is the cyclization of depsipeptides, which are compounds containing both ester and amide linkages. nih.govacs.org

Solid-phase synthesis offers advantages for creating libraries of DKM derivatives. nih.gov In this approach, an amino acid is anchored to a solid support (resin), followed by a series of reactions, including multicomponent reactions like the Ugi reaction, to build a linear precursor. google.com The final cyclization step to form the DKM ring often simultaneously cleaves the molecule from the resin, simplifying purification. nih.govgoogle.com

| Synthetic Approach | Description | Key Features | References |

|---|---|---|---|

| Solution-Phase Synthesis | Cyclization of linear precursors, such as N-(α-haloacetyl) α-hydroxy acid amides or depsipeptides, in a solvent. | Well-established, suitable for various scales. | nih.govacs.org |

| Solid-Phase Synthesis | Stepwise assembly of the precursor on a polymer resin, followed by cyclization and cleavage from the support. | Amenable to combinatorial chemistry and library generation; simplified purification. | nih.govgoogle.com |

| Multicomponent Reactions (e.g., Ugi) | Combining three or more reactants in a single step to rapidly build molecular complexity in the precursor stage. | High atom economy and efficiency for creating diverse derivatives. | google.com |

Exploration of Enantioselective Synthesis Strategies for Chiral Analogs

The creation of chiral 2,6-dioxomorpholine analogs with specific stereochemistry is crucial for their application in fields like medicinal chemistry and materials science. Research in this area focuses on asymmetric synthesis, which allows for the selective production of one enantiomer over the other.

One established strategy involves the use of chiral starting materials, such as optically pure α-amino acids or α-hydroxy acids, which introduces stereocenters that guide the formation of the final product's stereochemistry. acs.org

More advanced approaches utilize chiral auxiliaries or catalysts. For instance, palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) has been successfully employed for the synthesis of complex molecules containing a diketomorpholine ring. su.sestanford.edu In these reactions, a chiral ligand coordinates to the palladium catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction, often with high enantioselectivity. su.sestanford.edu The development of novel chiral catalysts and ligands that are effective for the specific transformations involved in DKM synthesis is an active area of research.

Investigation of the Role of the Dioxomorpholine Moiety in Catalytic Systems

Beyond being synthetic targets, molecules containing the dioxomorpholine moiety are being investigated for their potential roles within catalytic systems. The rigid, heterocyclic structure can serve as a scaffold or ligand in transition metal catalysis.

For example, tryptophan derivatives that incorporate a diketomorpholine ring have been used in palladium-catalyzed reactions. su.se The dioxomorpholine structure can influence the reactivity and selectivity of the catalytic process by acting as a directing group or by participating in non-covalent interactions within the transition state. Its defined stereochemistry can be instrumental in transferring chiral information during asymmetric catalysis. Future work will likely explore the synthesis of novel chiral ligands based on the dioxomorpholine framework and test their efficacy in a range of catalytic transformations.

Advanced Computational Studies to Predict Novel Reactivities

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the chemical behavior of complex molecules like 2,6-dioxomorpholine derivatives. rsc.orgscience.gov DFT calculations allow researchers to model molecular structures, determine electronic properties, and map out reaction pathways.

These computational studies can be used to:

Elucidate Absolute Configurations: By comparing experimentally measured spectra (e.g., vibrational circular dichroism) with DFT-calculated spectra, the absolute stereochemistry of new chiral dioxomorpholine natural products can be determined. acs.org

Predict Reaction Outcomes: Computational analysis of reaction mechanisms, such as cycloadditions, can help predict the regioselectivity and stereoselectivity of synthetic transformations, guiding the design of more efficient synthetic routes. rsc.org

Understand Enzyme Specificity: In biocatalysis, computational models can help explain why certain enzymes are effective at modifying DKM-containing substrates. By calculating electronic and steric descriptors for a library of substrates, researchers can build statistical models that predict enzymatic turnover and guide the engineering of both enzymes and substrates. researchgate.net

Future research will leverage more powerful computational methods and machine learning to build predictive models for the reactivity of novel dioxomorpholine derivatives, accelerating the discovery of new reactions and functional molecules. rsc.org

| Computational Method | Application Area | Information Gained | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural Elucidation | Calculation of spectroscopic data (VCD) to determine absolute configuration of chiral molecules. | acs.org |

| DFT Reaction Modeling | Synthetic Route Design | Analysis of transition states and reaction pathways to predict selectivity and reactivity. | rsc.orgscience.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Biocatalysis | Modeling of electronic and steric substrate features to understand and predict enzyme substrate specificity. | researchgate.net |

Integration with Flow Chemistry and Sustainable Synthesis Methods

The principles of green and sustainable chemistry are increasingly influencing the synthesis of complex molecules. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in this regard.

Key benefits of flow chemistry include:

Enhanced Safety: Better control over reaction temperature and pressure, especially for exothermic or hazardous reactions.

Improved Efficiency: Increased reaction rates due to superior heat and mass transfer.

Scalability: Easier and more reliable scaling of reactions from laboratory to production quantities.

Automation: Potential for automated synthesis and purification, reducing manual labor and improving reproducibility. epdf.pub

The synthesis of depsipeptides, which are structurally related to DKMs, has been shown to be amenable to flow chemistry techniques. pnas.org This approach can provide savings in time and resources by enabling a continuous sequence of reactions with minimal need for intermediate purification. epdf.pub Future research will focus on adapting and optimizing the synthesis of this compound and its derivatives for continuous flow systems, aiming to develop more sustainable and efficient manufacturing processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2,6-dioxomorpholine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via carbamate protection of morpholine derivatives. A general procedure involves reacting a morpholine precursor (e.g., 2,6-dioxomorpholine) with tert-butyl chloroformate under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane (DCM) at 0–25°C . Yield optimization requires careful control of stoichiometry (e.g., 1.1–1.3 equivalents of tert-butyl chloroformate) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) is standard. For example, analogous tert-butyl carbamates have achieved yields of 68–85% under similar conditions .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm carbamate formation (e.g., tert-butyl group signals at δ ~1.4 ppm in NMR and ~80–85 ppm in NMR) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for : 253.0954 g/mol).

- Infrared (IR) Spectroscopy : Peaks at ~1700–1750 cm confirm carbonyl groups (C=O stretch) .

Advanced Research Questions

Q. What experimental design strategies optimize the epoxidation or functionalization of this compound derivatives?

- Methodological Answer : Statistical experimental design (e.g., factorial or response surface methodology) identifies critical factors like catalyst loading, temperature, and solvent polarity. For example, molybdenum hexacarbonyl (Mo(CO)) in dichloroethane at 50–60°C efficiently promotes epoxidation of analogous cyclic ethers . Kinetic studies (e.g., half-life determination via HPLC) further refine reaction timelines .

Q. How do stability and degradation pathways of this compound impact its utility in multi-step syntheses?

- Methodological Answer : Stability under acidic/basic conditions is critical. For example, tert-butyl carbamates degrade in simulated gastric fluid (pH 1–3) via acidolysis, releasing free amines . Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring quantify degradation products. Protective strategies include using inert atmospheres (N) and stabilizers like BHT (butylated hydroxytoluene) during storage .

Q. What contradictions exist in spectral data for this compound, and how are they resolved?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from conformational flexibility or solvent effects. Computational tools (e.g., DFT calculations) predict chemical shifts to validate experimental data . Cross-referencing with X-ray crystallography (where feasible) resolves ambiguities in stereochemistry.

Key Research Challenges

- Stereochemical Control : Racemization risks during carbamate formation require chiral auxiliaries or enantioselective catalysts .

- Scalability vs. Purity : Pilot-scale reactions may introduce impurities (e.g., diastereomers), necessitating advanced chromatographic separations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.